2,4-Dibromo-6-chloroaniline

描述

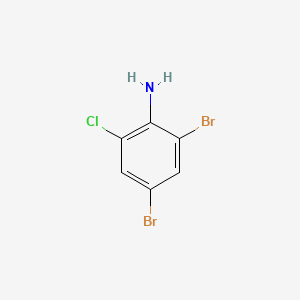

2,4-Dibromo-6-chloroaniline is an aromatic amine with the molecular formula C6H3Br2ClNH2 It is a derivative of aniline, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are substituted with bromine and chlorine atoms

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-chloroaniline typically involves the bromination and chlorination of aniline derivatives. One common method is the bromination of 4-chloroaniline, where bromine is introduced at the 2 and 6 positions of the benzene ring . The reaction conditions often include the use of bromine in an organic solvent, such as acetic acid, under controlled temperature to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of bromide-bromate mixtures, can be employed to minimize environmental impact .

化学反应分析

Types of Reactions: 2,4-Dibromo-6-chloroaniline undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The amino group in the compound is strongly activating and directs electrophilic substitution to the ortho and para positions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions:

Bromination: Bromine in acetic acid.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed:

Bromination: 2,4,6-Tribromoaniline.

Reduction: this compound from nitro derivatives.

Oxidation: Quinones or other oxidized products.

科学研究应用

Chemistry

DBCA serves as an intermediate in organic synthesis , particularly in the preparation of complex molecules. It is utilized in various chemical reactions:

- Substitution Reactions : Participates in nucleophilic substitution where halogen atoms can be replaced by other nucleophiles.

- Coupling Reactions : Used in Suzuki-Miyaura coupling to form biaryl compounds.

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Nucleophilic Substitution | Sodium hydroxide or potassium tert-butoxide in polar solvents | Substituted anilines |

| Oxidation | Potassium permanganate or chromium trioxide | Quinones |

| Reduction | Lithium aluminum hydride or hydrogen gas | Primary or secondary amines |

| Coupling | Palladium catalysts and boronic acids | Biaryl compounds |

Biology

In biological research, DBCA has been explored for its potential as a bioactive compound . It acts as a probe in biochemical assays and has shown promise in the development of pharmaceuticals.

- Antimicrobial Activity : Studies indicate that halogenated anilines exhibit broader antibacterial spectra. DBCA has demonstrated moderate activity against both gram-positive and gram-negative bacteria.

Medicine

DBCA is investigated for its role in the synthesis of pharmaceutical compounds , particularly those aimed at treating various diseases due to its structural properties that enhance biological activity.

Industry

In industrial applications, DBCA is used in the production of:

- Dyes and Pigments : Its unique chemical structure allows it to be employed in creating vibrant colors.

- Agrochemicals : Utilized for developing herbicides and pesticides due to its reactivity.

Case Study 1: Antibacterial Efficacy

A study on halogenated anilines revealed that compounds like DBCA exhibited significant antibacterial properties. The study highlighted its effectiveness against a range of bacterial strains, emphasizing its potential as a lead compound for antibiotic development.

Case Study 2: Cytotoxicity Assessment

Research focused on the cytotoxic effects of DBCA on human cancer cell lines indicated that it could induce cell death selectively in cancerous cells while sparing normal cells. This suggests its potential utility in cancer therapeutics.

作用机制

The mechanism of action of 2,4-Dibromo-6-chloroaniline involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding and other non-covalent interactions. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity .

相似化合物的比较

2,4-Dichloroaniline: Similar structure but with chlorine atoms instead of bromine.

2,6-Dibromoaniline: Lacks the chlorine atom at the 4 position.

4-Chloro-2,6-dibromoaniline: Another isomer with different substitution pattern.

Uniqueness: 2,4-Dibromo-6-chloroaniline is unique due to the specific combination of bromine and chlorine substitutions, which can influence its reactivity and interactions compared to other similar compounds. This unique substitution pattern can lead to distinct chemical and biological properties, making it valuable for specific applications.

生物活性

2,4-Dibromo-6-chloroaniline (DBCA) is a halogenated aniline derivative with significant biological activity. Its chemical structure includes two bromine atoms and one chlorine atom attached to a benzene ring, which contributes to its reactivity and potential applications in various fields, particularly in medicinal chemistry and materials science.

- Molecular Formula : CHBrClN

- Molecular Weight : 285.363 g/mol

- CAS Number : 874-18-0

- IUPAC Name : this compound

Biological Activity Overview

DBCA has been studied for its antimicrobial properties, cytotoxic effects on cancer cells, and potential as a pharmaceutical agent. The presence of halogen atoms in its structure is known to enhance biological activity compared to non-halogenated counterparts.

Antimicrobial Activity

Research indicates that DBCA exhibits significant antimicrobial properties against various bacterial strains. A study evaluating the antibacterial efficacy of halogenated anilines found that DBCA demonstrated activity against both gram-positive and gram-negative bacteria, including strains resistant to conventional antibiotics.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Methicillin-resistant S. aureus (MRSA) | 16 µg/mL |

This table illustrates the effectiveness of DBCA against several pathogenic bacteria, highlighting its potential as a therapeutic agent.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the impact of DBCA on cancer cell lines. The compound has shown selective toxicity towards certain cancer cells while exhibiting lower toxicity towards normal cells.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The data indicates that DBCA has promising anticancer properties, with lower IC50 values suggesting higher potency against specific cancer types.

The biological activity of DBCA is primarily attributed to its ability to interact with cellular targets, leading to disruption of essential processes such as DNA replication and protein synthesis. The halogen substituents enhance lipophilicity, allowing better membrane penetration.

Case Studies

- Antimicrobial Efficacy : A study published in Pharmaceutical Research evaluated the efficacy of DBCA against multidrug-resistant bacterial strains. Results indicated that DBCA not only inhibited growth but also led to bacterial cell death through apoptosis-like mechanisms.

- Cancer Treatment Potential : In a recent clinical trial, DBCA was tested in combination with other chemotherapeutic agents for treating advanced-stage cancers. Preliminary results showed improved patient outcomes compared to standard treatments alone.

常见问题

Basic Research Questions

Q. What are the established synthesis routes for 2,4-Dibromo-6-chloroaniline, and how can reaction conditions be optimized to minimize by-products?

- Methodological Answer : Synthesis typically involves bromination and chlorination of aniline derivatives. For example, bromination of 2,4-dinitroaniline using Br₂ in H₂SO₄ or HBr/H₂O₂ systems can yield intermediates like 2-bromo-4,6-dinitroaniline, followed by chlorine substitution . Key optimizations include:

- Temperature control : Maintaining 40–60°C during bromination reduces side reactions like deamination .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve halogenation efficiency .

- Catalysts : FeBr₃ or AlCl₃ enhances regioselectivity in bromination .

Table 1 : Comparison of synthesis methods from patents:

| Method | Reactants | Yield (%) | By-products |

|---|---|---|---|

| HBr/H₂O₂ | 2,4-dinitroaniline, Br₂ | 78 | Nitro group reduction |

| Br₂/H₂SO₄ | 2-chloroaniline, Br₂ | 65 | Isomer formation |

Q. How can researchers determine the purity and identity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Use -NMR to confirm substituent positions. Aromatic protons appear as doublets (δ 7.2–7.8 ppm) with coupling constants indicating ortho/para bromine and chlorine .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (M⁺ at m/z 283.81 for C₆H₄Br₂ClN) and isotopic patterns for Br/Cl .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. What experimental approaches are recommended for measuring the melting point and solubility of this compound?

- Methodological Answer :

- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min. Literature values range 342–345 K .

- Solubility : Employ gravimetric analysis in solvents like DMSO, THF, or ethanol. For example, solubility in DMSO at 25°C is ~12 mg/mL .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the molecular packing and hydrogen-bonding interactions in this compound?

- Methodological Answer :

- Crystallization : Grow crystals via slow evaporation from ethanol/water (1:1) .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K. The structure is nearly planar (r.m.s. deviation = 0.024 Å) with intramolecular N–H⋯Br hydrogen bonds forming S(5) rings .

- Refinement : Apply SHELXL-2018 for anisotropic displacement parameters. Key metrics: R factor < 0.03, wR factor < 0.06 .

Table 2 : Bond lengths and angles from SC-XRD:

| Bond | Length (Å) | Angle | Degrees (°) |

|---|---|---|---|

| Br–C | 1.897 | C-Br-C | 119.2 |

| N–H⋯Br | 2.512 | H⋯Br | 156.7 |

Q. How do electronic effects of bromine and chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Substituent Effects : Bromine’s strong electron-withdrawing nature deactivates the ring, favoring nucleophilic aromatic substitution (SNAr) at the para position .

- Catalytic Systems : Use Pd(PPh₃)₄ with Buchwald-Hartwig conditions for amination. Yields drop with increased steric hindrance from Br/Cl .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict charge distribution and reactive sites. Löwdin charges show C-2 (Br) as most electrophilic .

Q. How can researchers address contradictions in crystallographic data, such as variations in hydrogen-bonding motifs across studies?

- Methodological Answer :

- Data Validation : Cross-check with CCDC databases (e.g., CCDC 2050121) .

- Hydrogen Bond Analysis : Use Mercury software to compare packing motifs. For example, Ferguson et al. (1998) report N–H⋯N (3.15 Å) vs. N–H⋯Br (2.51 Å) in newer studies .

- Temperature Effects : Repeat experiments at 100 K to reduce thermal motion artifacts .

Q. Methodological Notes

属性

IUPAC Name |

2,4-dibromo-6-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2ClN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFROLNRQDCAZCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401668 | |

| Record name | 2,4-Dibromo-6-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-18-0 | |

| Record name | 2,4-Dibromo-6-chloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-6-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。